alpha-Conotoxin MII acetate

Description

Properties

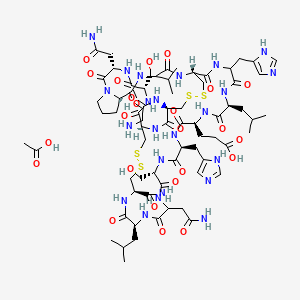

Molecular Formula |

C69H107N23O24S4 |

|---|---|

Molecular Weight |

1771.0 g/mol |

IUPAC Name |

acetic acid;3-[(1R,6R,9S,15S,18S,21S,24S,30R,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-12,42-bis(2-amino-2-oxoethyl)-6-carbamoyl-15,45-bis(hydroxymethyl)-18,27-bis(1H-imidazol-5-ylmethyl)-9,24-bis(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-21-yl]propanoic acid |

InChI |

InChI=1S/C67H103N23O22S4.C2H4O2/c1-29(2)12-35-55(100)77-34(9-10-51(96)97)54(99)80-38(15-33-20-73-28-75-33)58(103)84-41(21-91)60(105)82-39(16-48(69)93)59(104)79-36(13-30(3)4)56(101)86-43(53(71)98)23-113-115-25-45-64(109)85-42(22-92)61(106)83-40(17-49(70)94)67(112)90-11-7-8-47(90)65(110)89-52(31(5)6)66(111)88-46(26-116-114-24-44(62(107)87-45)76-50(95)18-68)63(108)81-37(57(102)78-35)14-32-19-72-27-74-32;1-2(3)4/h19-20,27-31,34-47,52,91-92H,7-18,21-26,68H2,1-6H3,(H2,69,93)(H2,70,94)(H2,71,98)(H,72,74)(H,73,75)(H,76,95)(H,77,100)(H,78,102)(H,79,104)(H,80,99)(H,81,108)(H,82,105)(H,83,106)(H,84,103)(H,85,109)(H,86,101)(H,87,107)(H,88,111)(H,89,110)(H,96,97);1H3,(H,3,4)/t34-,35-,36-,37?,38-,39?,40-,41-,42-,43-,44-,45-,46-,47-,52?;/m0./s1 |

InChI Key |

FPIJSAVNMWKRCT-HBOBQUNUSA-N |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)NC(C(=O)N[C@@H](CSSC[C@@H](C(=O)N2)NC(=O)CN)C(=O)NC(C(=O)N1)CC4=CN=CN4)C(C)C)CC(=O)N)CO)C(=O)N)CC(C)C)CC(=O)N)CO)CC5=CN=CN5)CCC(=O)O.CC(=O)O |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(CSSCC(C(=O)N2)NC(=O)CN)C(=O)NC(C(=O)N1)CC4=CN=CN4)C(C)C)CC(=O)N)CO)C(=O)N)CC(C)C)CC(=O)N)CO)CC5=CN=CN5)CCC(=O)O.CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Presynaptic Modulatory Architecture: The Role of α-Conotoxin MII in Dopamine Release

The Cholinergic-Dopaminergic Nexus

The precise modulation of dopamine (DA) release in the mammalian striatum is a critical determinant of motor control, reward processing, and cognitive flexibility. While action potential-driven depolarization is the primary catalyst for neurotransmitter exocytosis, local microcircuitry—specifically cholinergic interneurons—exerts profound presynaptic control over dopaminergic terminals. This modulation is mediated by presynaptic nicotinic acetylcholine receptors (nAChRs).

For decades, the structural heterogeneity of these presynaptic nAChRs obscured the precise mechanisms of dopamine regulation. The isolation of α-Conotoxin MII (α-CTx MII) from the venom of the predatory marine snail Conus magus provided a breakthrough pharmacological scalpel. By acting as a highly potent and selective competitive antagonist, α-CTx MII enabled researchers to dissect the specific nAChR subtypes responsible for driving dopamine efflux, fundamentally altering our understanding of nigrostriatal and mesolimbic neuropharmacology.

Molecular Profiling and Receptor Selectivity

α-CTx MII is a 16-amino acid peptide (GCCSNPVCHLEHSNLC) characterized by a highly rigid framework stabilized by two disulfide bonds (Cys2–Cys8 and Cys3–C16). This specific "4/7" loop framework dictates its spatial conformation, allowing it to dock with extraordinary affinity into the orthosteric agonist-binding site of specific nAChR subunit interfaces.

Mechanistically, α-CTx MII selectively targets the interface formed by α3/β2 and α6/β2 subunits. When evaluated in heterologous expression systems (such as Xenopus oocytes), the toxin blocks α3β2 and α6β2* (* indicates the potential presence of additional subunits like β3 or α4) receptors at low nanomolar concentrations, while remaining functionally inert at other common subtypes (like α4β2 or α7) until concentrations are increased by several orders of magnitude [1].

Quantitative Selectivity Profile

To facilitate compound comparison for drug development professionals, the inhibitory concentration (IC50) values of wild-type α-CTx MII across major nAChR subtypes are summarized below:

| nAChR Subtype | Subunit Interface | IC50 Value | Sensitivity Classification |

| α3β2 | α3(+) / β2(-) | 0.5 – 3.7 nM | Highly Sensitive |

| α6β2* | α6(+) / β2(-) | ~1.0 – 10.0 nM | Highly Sensitive |

| α4β2 | α4(+) / β2(-) | ~400 nM | Resistant |

| α7 | α7(+) / α7(-) | > 1,000 nM | Highly Resistant |

| α3β4 | α3(+) / β4(-) | > 5,000 nM | Highly Resistant |

Data synthesized from and [3].

Dichotomy of Striatal Dopamine Terminals

The application of α-CTx MII to striatal tissue revealed a fundamental structural dichotomy in dopaminergic terminals. When nicotine or endogenous acetylcholine (ACh) stimulates these terminals, calcium influx triggers dopamine exocytosis. However, pre-incubation with saturating concentrations of α-CTx MII (e.g., 50–100 nM) only partially attenuates this release—typically capping at a 30% to 50% reduction [2].

This partial blockade proved that nicotine-stimulated dopamine release is governed by at least two distinct presynaptic nAChR populations operating in parallel:

-

The α-CTx MII-Sensitive Pool: Comprising α6β2* and α3β2* receptors. These receptors exhibit a higher baseline affinity for ACh and are critically involved in the rapid, phasic modulation of dopamine.

-

The α-CTx MII-Resistant Pool: Predominantly composed of α4β2* receptors, which mediate the remainder of the cholinergic-driven dopamine release.

Presynaptic nAChR modulation of dopamine release and α-CTx MII antagonism.

Methodological Framework: The Synaptosomal [3H]Dopamine Release Assay

To accurately measure the modulatory effects of α-CTx MII, researchers rely on the synaptosomal superfusion assay . Causality of the Model: Synaptosomes are isolated, resealed presynaptic nerve terminals. Utilizing synaptosomes rather than whole-brain slices is a deliberate experimental choice: it physically severs the terminal from the neuronal soma and local interneuron networks. This isolates direct presynaptic receptor activity from indirect, multi-synaptic network effects (e.g., nAChR-driven glutamate release that subsequently triggers dopamine release).

Step-by-Step Protocol

-

Tissue Isolation & Homogenization: Dissect the striatum from rodent brains (e.g., wild-type or β3-null mutant mice) and homogenize in ice-cold 0.32 M sucrose buffer. Causality: Sucrose maintains osmotic balance, preventing the terminal membranes from lysing during mechanical shearing.

-

Synaptosome Fractionation: Centrifuge the homogenate at 1,000 x g to remove nuclei and debris. Centrifuge the supernatant at 12,000 x g to pellet the crude synaptosomal fraction (P2).

-

Isotope Loading: Resuspend the P2 pellet in physiological buffer and incubate with 0.1 μM [3H]Dopamine at 37°C for 10 minutes. Causality: Endogenous DA is difficult to quantify dynamically in bulk tissue. Loading the terminals with a radiolabeled tracer allows for highly sensitive, high-temporal-resolution tracking of vesicular efflux.

-

Superfusion & Baseline Establishment: Load the synaptosomes onto glass fiber filters within a superfusion chamber. Perfuse with oxygenated buffer for 15-20 minutes. Causality: This clears any extracellular, non-vesicular [3H]Dopamine, establishing a stable, flat baseline of spontaneous release.

-

Toxin Pre-Incubation: Switch the perfusion buffer to one containing 50 nM α-CTx MII for 5 minutes. Causality: Because α-CTx MII is a competitive antagonist, it must reach equilibrium at the orthosteric binding site before the introduction of the agonist to prevent insurmountable agonist competition.

-

Agonist Stimulation: Introduce the agonist (e.g., 10 μM Nicotine or ACh) for a brief window (18 to 60 seconds).

-

Fraction Collection & Scintillation: Collect superfusate fractions every few seconds. Mix with scintillation fluid and quantify [3H]DA overflow using a liquid scintillation counter.

System Self-Validation

To ensure scientific integrity, this protocol operates as a self-validating system:

-

Internal Negative Control: Fractions collected immediately prior to agonist exposure serve as an internal baseline. Release must return to this baseline post-stimulation to prove the event was stimulus-dependent exocytosis, not membrane leakage.

-

Positive Blockade Control: A parallel chamber must be run using 10 μM Mecamylamine (a non-selective nAChR channel blocker). Mecamylamine should abolish >90% of the stimulated release, proving the efflux is entirely nAChR-mediated.

-

Viability Control: At the end of the assay, a pulse of high K+ (e.g., 20 mM KCl) is applied to depolarize the membrane independently of receptors, validating that the synaptosomes still contain a viable, releasable pool of [3H]Dopamine.

Step-by-step workflow for the [3H]dopamine release synaptosome assay.

Advanced Pharmacological Engineering: Mutagenesis of α-CTx MII

While wild-type α-CTx MII was revolutionary, its dual affinity for both α3β2 and α6β2* receptors presented a limitation for researchers attempting to isolate the specific contribution of the α6 subunit—a subunit highly localized to dopaminergic neurons and implicated in Parkinson's disease pathology.

Through targeted alanine-scanning mutagenesis, drug development professionals engineered highly selective analogs. The most notable is α-CTx MII[E11A] , where the substitution of Glutamic Acid for Alanine at position 11 alters the electrostatic interaction with the receptor interface. This single mutation yields a peptide that discriminates between α6* and α3* subtypes by over 500-fold, binding with femtomolar affinity to the α6β2* receptor [5]. The utilization of these engineered variants continues to drive the development of neuroprotective therapeutics aimed at preserving dopaminergic function without triggering off-target autonomic side effects.

References

-

Kulak, J. M., McIntosh, J. M., Yoshikami, D., & Olivera, B. M. (1997). "α-Conotoxin MII Blocks Nicotine-Stimulated Dopamine Release in Rat Striatal Synaptosomes." Journal of Neuroscience. URL:[Link]

-

Kaiser, S. A., Soliakov, L., Harvey, S. C., Luetje, C. W., & Wonnacott, S. (1998). "Differential inhibition by alpha-conotoxin-MII of the nicotinic stimulation of [3H]dopamine release from rat striatal synaptosomes and slices." Journal of Neurochemistry (via PubMed). URL:[Link]

-

Cui, C., Booker, T. K., Allen, R. S., Grady, S. R., Whiteaker, P., Marks, M. J., ... & Heinemann, S. F. (2003). "The β3 Nicotinic Receptor Subunit: A Component of α-Conotoxin MII-Binding Nicotinic Acetylcholine Receptors that Modulate Dopamine Release and Related Behaviors." Journal of Neuroscience. URL:[Link]

-

Harvey, S. C., McIntosh, J. M., Cartier, G. E., Maddox, F. N., & Luetje, C. W. (1997). "Determinants of specificity for alpha-conotoxin MII on alpha3beta2 neuronal nicotinic receptors." Molecular Pharmacology (via PubMed). URL:[Link]

-

McIntosh, J. M., Azam, L., Staheli, S., Dowell, C., Lindstrom, J. M., Kuryatov, A., ... & Ellison, M. (2004). "Analogs of alpha-conotoxin MII are selective for alpha 6-containing nicotinic acetylcholine receptors." Molecular Pharmacology (via PubMed). URL:[Link]

Engineering Selectivity: α-Conotoxin MII Antagonism of α6-Containing nAChRs

A Technical Whitepaper on Structural Pharmacology, Receptor Kinetics, and Experimental Methodologies

Executive Summary

Nicotinic acetylcholine receptors (nAChRs) are pentameric ligand-gated ion channels that mediate critical neurotransmission pathways in the central and peripheral nervous systems. Among the myriad of nAChR subtypes, the α6-containing (α6*) receptors—predominantly expressed on presynaptic dopaminergic terminals in the striatum and ventral tegmental area (VTA)—have emerged as pivotal targets for modulating dopamine release. Dysregulation of these receptors is heavily implicated in the pathophysiology of Parkinson's disease and nicotine addiction[1].

Isolating the precise function of α6* nAChRs has historically been hindered by their high sequence homology with α3* nAChRs. This whitepaper explores the structural pharmacology of α-Conotoxin MII (α-CTx MII) , a marine peptide toxin that acts as a potent competitive antagonist. By analyzing structure-activity relationships (SAR) and detailing self-validating experimental workflows, this guide provides researchers with the mechanistic insights required to utilize α-CTx MII and its engineered analogs for high-resolution nAChR profiling.

Structural Pharmacology of α-Conotoxin MII

Isolated from the venom of the marine cone snail Conus magus, wild-type α-CTx MII is a 16-amino-acid peptide that specifically targets neuronal nAChRs[2].

The 4/7 Loop Framework

α-CTx MII belongs to the α4/7 conotoxin subfamily, characterized by a highly conserved CC-X4-C-X7-C structural framework[2]. The peptide's rigid three-dimensional architecture is stabilized by a globular disulfide connectivity pattern (Cys I–Cys III and Cys II–Cys IV)[2].

Mechanism of Antagonism

The toxin functions as a competitive antagonist at the orthosteric acetylcholine (ACh) binding site[3]. Binding occurs at the interface between the principal α subunit and the complementary non-α (or secondary α) subunit. The conserved hydrophobic patch in the first loop (m=4) anchors the toxin to the receptor, while the highly variable second loop (n=7) dictates subtype selectivity through pairwise electrostatic and hydrophobic interactions with the complementary face of the nAChR[2].

Fig 1: α-CTx MII competitive antagonism of presynaptic α6β2* nAChRs blocking dopamine release.

The α6* nAChR Challenge: Engineering Subtype Selectivity

While wild-type α-CTx MII is a potent antagonist, it exhibits significant cross-reactivity, blocking both α3β2 and α6β2* nAChRs with IC50 values in the low nanomolar range (0.39 – 2.18 nM)[4]. To isolate the physiological role of α6* receptors, researchers had to engineer synthetic analogs that break this degeneracy.

Causality Behind Mutagenesis: The MII[H9A; L15A] Analog

Structure-function analysis reveals that the complementary face of the nAChR dictates subtype selectivity. The α3 and α6 subunits differ in key amino acids at the ligand-binding interface. By substituting Histidine 9 and Leucine 15 with Alanine (MII[H9A; L15A]), researchers intentionally eliminated specific hydrophobic and electrostatic side-chain interactions that are strictly required for high-affinity binding to the α3 subunit[4].

Conversely, the α6 subunit possesses a distinct binding pocket topology that remains highly sensitive to the MII[H9A; L15A] analog. This targeted destabilization of the α3-toxin complex resulted in a 2020-fold selectivity margin for α6/α3β2β3 over α3β2 nAChRs[4].

Quantitative Pharmacological Data

The following table summarizes the binding affinities and selectivity ratios of wild-type α-CTx MII and its engineered analogs, demonstrating the success of SAR-guided mutagenesis.

| Ligand | Target Receptor Subtype | IC50 (nM) | Fold Selectivity (α6* vs α3) |

| Wild-type α-CTx MII | α3β2 | 2.18 | ~0.18x |

| Wild-type α-CTx MII | α6/α3β2β3 (Chimera) | 0.39 | - |

| MII[H9A; L15A] | α3β2 | > 4800 | 2020x |

| MII[H9A; L15A] | α6/α3β2β3 (Chimera) | 2.4 | - |

| MII[E11A] | α6 (High Affinity) | ~0.001 (Kd) | > 500x |

Data synthesized from authoritative structure-function studies[4],[5].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of α-CTx MII antagonism relies on highly controlled, self-validating experimental systems. Below are the definitive protocols for receptor kinetics and functional validation.

Protocol 1: Heterologous Expression and TEVC Electrophysiology

Causality of Experimental Choice: Native α6 subunits express exceptionally poorly in heterologous systems like Xenopus laevis oocytes. To circumvent this without altering pharmacology, researchers synthesize a chimeric receptor (α6/α3)[1]. This chimera fuses the extracellular ligand-binding domain of the α6 subunit with the intracellular trafficking domain of the α3 subunit. This is a critical self-validating choice: it ensures robust membrane expression for reliable current measurement while perfectly preserving the native α6 orthosteric binding profile[6].

Step-by-Step Methodology:

-

cRNA Synthesis: Linearize plasmid DNA containing the α6/α3 chimera, β2, and β3 subunits. Transcribe into cRNA using a T7/SP6 in vitro transcription kit.

-

Oocyte Preparation: Surgically extract oocytes from Xenopus laevis and defolliculate using collagenase treatment to expose the bare membrane.

-

Microinjection: Inject 50 nL of the cRNA mixture (typically a 1:1:1 stoichiometric ratio) directly into the oocyte cytoplasm.

-

Incubation: Incubate the injected oocytes at 17°C in ND96 buffer for 2–5 days. Validation Step: This duration allows the cellular machinery to translate, assemble, and traffic the pentameric receptors to the cell surface.

-

Two-Electrode Voltage Clamp (TEVC):

-

Impale the oocyte with voltage-measuring and current-passing microelectrodes. Clamp the membrane potential at -70 mV.

-

Baseline Establishment: Perfuse with a sub-maximal concentration of ACh (e.g., EC50) to establish a baseline inward current.

-

Antagonist Application: Perfuse the oocyte with varying concentrations of α-CTx MII or its analogs.

-

Washout: Perfuse with standard ND96 buffer to confirm current recovery, validating that the blockade is competitive and reversible.

-

-

Data Analysis: Plot the percentage of current inhibition against the log concentration of the toxin to calculate the IC50.

Fig 2: Self-validating TEVC electrophysiology workflow for evaluating α-CTx MII IC50.

Protocol 2: Synaptosomal Dopamine Release Assay

Causality of Experimental Choice: While TEVC confirms receptor-level antagonism, it strips away the native cellular architecture. The synaptosomal assay is a self-validating functional system. By utilizing isolated presynaptic terminals (synaptosomes) from the striatum, researchers can definitively prove that the targeted α6β2* receptors are functionally coupled to the vesicular exocytosis machinery in native brain tissue[7].

Step-by-Step Methodology:

-

Tissue Dissection & Homogenization: Isolate the striatum from rodent brains and homogenize in an ice-cold sucrose buffer to preserve terminal integrity.

-

Synaptosome Isolation: Perform differential centrifugation to isolate the P2 synaptosomal fraction.

-

Radiolabeling: Incubate the synaptosomes with [³H]-dopamine to load the presynaptic vesicles.

-

Perfusion & Baseline: Load the synaptosomes onto a micro-perfusion system. Wash with physiological buffer to establish a stable baseline of spontaneous [³H]-dopamine efflux.

-

Stimulation & Blockade:

-

Stimulate the synaptosomes with a pulse of nicotine to evoke [³H]-dopamine release.

-

Pre-incubate parallel chambers with varying concentrations of α-CTx MII (e.g., 1 nM to 100 nM) prior to nicotine stimulation[7].

-

-

Quantification: Collect the superfusate fractions and quantify the radiolabeled dopamine using liquid scintillation counting. The reduction in the nicotine-evoked peak directly correlates to the competitive blockade of native α6β2* nAChRs by the conotoxin.

Conclusion

The utilization of α-Conotoxin MII and its engineered derivatives has fundamentally advanced our understanding of cholinergic modulation in the central nervous system. By leveraging the structural nuances of the 4/7 conotoxin framework and employing rigorous, self-validating methodologies like chimeric TEVC and synaptosomal assays, researchers can isolate the specific pathophysiological roles of α6-containing nAChRs. This precision pharmacology paves the way for targeted therapeutics in neurodegenerative and addictive disorders.

References

-

Conotoxins Targeting Nicotinic Acetylcholine Receptors: An Overview - MDPI -[Link]

-

Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins - Frontiers -[Link]

-

α-Conotoxin TxIB: A Uniquely Selective Ligand for α6/α3β2β3 Nicotinic Acetylcholine Receptor Attenuates Nicotine-Induced Conditioned Place Preference in Mice - MDPI -[Link]

-

Analogs of -Conotoxin MII Are Selective for 6-Containing Nicotinic Acetylcholine Receptors - ResearchGate -[Link]

-

Alpha-conotoxins as pharmacological probes of nicotinic acetylcholine receptors - SciSpace -[Link]

-

α-Conotoxin MII Blocks Nicotine-Stimulated Dopamine Release in Rat Striatal Synaptosomes - PMC -[Link]

-

Structural Basis for α-Conotoxin Potency and Selectivity - ResearchGate -[Link]

Sources

- 1. α-Conotoxin TxIB: A Uniquely Selective Ligand for α6/α3β2β3 Nicotinic Acetylcholine Receptor Attenuates Nicotine-Induced Conditioned Place Preference in Mice [mdpi.com]

- 2. Conotoxins Targeting Nicotinic Acetylcholine Receptors: An Overview [mdpi.com]

- 3. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Molecular Weight, Sequence, and Pharmacological Profiling of α-Conotoxin MII Acetate: A Technical Guide

Executive Summary

α-Conotoxin MII (α-CTx MII) is a highly potent, 16-amino acid peptide neurotoxin originally isolated from the venom of the piscivorous marine cone snail Conus magus[1][2]. In the field of neuroscience and neuropharmacology, it serves as an indispensable molecular probe due to its exceptional selectivity for specific subtypes of neuronal nicotinic acetylcholine receptors (nAChRs)[2][3]. This technical guide provides an in-depth analysis of its structural sequence, molecular weight dynamics, receptor pharmacology, and the self-validating chemical protocols required for its synthesis.

Structural and Physicochemical Profiling

Sequence and Disulfide Framework

The primary amino acid sequence of mature α-CTx MII is GCCSNPVCHLEHSNLC [3][4]. A critical post-translational modification is the amidation of its C-terminal cysteine (Cys16-NH2), which neutralizes the terminal carboxyl charge and is essential for maintaining high receptor binding affinity[5][6].

Structurally, α-CTx MII belongs to the 4/7 α-conotoxin subfamily, defined by a CC-C-C cysteine framework with four residues in the first loop and seven in the second[2]. To achieve its bioactive conformation, the peptide must fold into a "globular" disulfide isomer. This requires highly specific disulfide connectivity linking Cys2 to Cys8 and Cys3 to Cys16 [4][7].

Molecular Weight Dynamics: Free Base vs. Acetate Salt

When discussing the molecular weight of α-CTx MII, a strict distinction must be made between the theoretical free base and the formulated acetate salt used in laboratory settings.

-

Free Base: The calculated monoisotopic mass of the fully oxidized, C-terminally amidated free base (C₆₉H₁₀₃N₂₃O₂₂S₄) is approximately 1711.6 Da , with an average molecular weight of ~1713.0 Da .

-

Acetate Salt: For in vitro and in vivo applications, the peptide is formulated as an acetate salt to enhance aqueous solubility and prevent aggregation. Because the peptide contains basic residues (the N-terminal amine and two Histidines at positions 9 and 12), the acetate stoichiometry varies. Typically, 1 to 3 equivalents of acetic acid (CH₃COOH, MW 60.05 Da) bind to the peptide, increasing the total molecular weight of the formulated active pharmaceutical ingredient (API) to approximately 1773 Da – 1893 Da .

Table 1: Physicochemical Properties of α-Conotoxin MII

| Property | Value |

| Primary Sequence | GCCSNPVCHLEHSNLC-NH2 |

| Length | 16 Amino Acids |

| Disulfide Connectivity | Cys2-Cys8, Cys3-Cys16 (Globular Isomer) |

| Monoisotopic Mass (Free Base) | ~1711.6 Da |

| Average Molecular Weight (Free Base) | ~1713.0 Da |

| Salt Form | Acetate (Variable stoichiometry) |

Mechanism of Action and Receptor Pharmacology

α-CTx MII functions as a competitive antagonist at the agonist binding site located at the interface of the α and β subunits of nAChRs[5].

The peptide exhibits sub-nanomolar affinity (IC₅₀ ~ 0.5 nM) for α3β2 nAChRs and similarly high potency for α6β2* nAChRs[3][5]. In the mammalian central nervous system, these specific receptor subtypes are heavily localized on the presynaptic terminals of the nigrostriatal pathway[1]. By competitively blocking acetylcholine from binding to these receptors, α-CTx MII prevents calcium (Ca²⁺) influx, thereby potently inhibiting nicotine-stimulated dopamine exocytosis[1][5]. This high-fidelity blockade makes α-CTx MII a critical tool for mapping the neurochemical pathways underlying nicotine addiction and Parkinson's disease[2][5].

Diagram 1: Competitive inhibition of presynaptic nAChRs by α-Conotoxin MII preventing dopamine release.

Table 2: nAChR Subtype Affinities

| nAChR Subtype | IC₅₀ / Affinity | Reference |

| α3β2 | ~0.5 nM | [3],[5] |

| α6β2* | ~2.4 - 3.3 nM | [2],[8] |

| α7 (Homomeric) | >10 μM (Weak/No Activity) | [1],[5] |

| Muscle (α1β1γδ) | >10 μM (Weak/No Activity) | [2],[5] |

Experimental Protocol: Synthesis and Oxidative Folding

Because α-CTx MII contains four cysteines, random air oxidation of the linear peptide yields a heterogeneous mixture of three isomers: globular, ribbon, and beads. To guarantee the formation of the bioactive globular isomer, synthesis must utilize a self-validating orthogonal protection strategy [6][9].

The causality behind this method relies on the differential chemical lability of protecting groups, ensuring that only specific cysteine pairs are exposed during each oxidation phase.

Step-by-Step Methodology:

-

Solid-Phase Peptide Synthesis (SPPS): The linear peptide is synthesized on a Rink amide resin using standard Fmoc chemistry to ensure the required C-terminal amidation[9].

-

Orthogonal Cysteine Protection: Cys2 and Cys8 are protected with highly acid-labile trityl (Trt) groups. Cys3 and Cys16 are protected with acid-stable acetamidomethyl (Acm) groups[6].

-

Cleavage and First Oxidation: The peptide is cleaved from the resin using trifluoroacetic acid (TFA). This step simultaneously strips the Trt groups from Cys2 and Cys8 while leaving the Acm groups intact. The crude linear peptide is subjected to air oxidation in an alkaline buffer (pH 7.5–8.0) to form the first disulfide bridge (Cys2-Cys8)[8][9].

-

Second Oxidation: The monocyclic intermediate is treated with iodine (I₂) in an acidic aqueous/methanol solution. The iodine acts as a dual-agent: it chemically cleaves the Acm protecting groups and simultaneously oxidizes Cys3 and Cys16 to form the second disulfide bridge[6].

-

Purification and Salt Exchange: The fully folded, bicyclic peptide is purified via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Elution is performed using a gradient of acetonitrile and water supplemented with 0.1% acetic acid. This step purifies the isomer and exchanges the counterion, yielding the final α-Conotoxin MII acetate[8].

Diagram 2: Orthogonal protection and two-step oxidative folding workflow for α-Conotoxin MII Acetate.

References

-

Whiteaker P., et al. "125I-alpha-conotoxin MII identifies a novel nicotinic acetylcholine receptor population in mouse brain." Molecular Pharmacology, 2000. 1

-

Azam L., et al. "Alpha-conotoxins as pharmacological probes of nicotinic acetylcholine receptors." Acta Pharmacologica Sinica, 2009. 2

-

Lebbe E.K.M., et al. "Conotoxins Targeting Nicotinic Acetylcholine Receptors: An Overview." Marine Drugs, 2014.

-

Galanis A.S., et al. "Enhanced microwave-assisted method for on-bead disulfide bond formation: synthesis of alpha-conotoxin MII." Biopolymers, 2009. 9

-

McIntosh J.M., et al. "US7387997B2 - α-conotoxin MII analogues." Google Patents, 2008. 8

-

Hone A.J., et al. "Mutagenesis of α-Conotoxins for Enhancing Activity and Selectivity for Nicotinic Acetylcholine Receptors." Toxins (MDPI), 2019. 3

-

"Acetylcholine promotes binding of α-conotoxin MII at α3 β2 nicotinic acetylcholine receptors." ChemBioChem, 2014. 4

-

Kulak J.M., et al. "α-Conotoxin MII Blocks Nicotine-Stimulated Dopamine Release in Rat Striatal Synaptosomes." Journal of Neuroscience, 1997. 5

-

Luo S., et al. "Characterization of a Novel Alpha-Conotoxin TxID from Conus textile." Journal of Biological Chemistry, 2013. 6

-

"Key Organics Limited (Page 204)." ChemBuyersGuide.com.

Sources

- 1. 125I-alpha-conotoxin MII identifies a novel nicotinic acetylcholine receptor population in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. Acetylcholine promotes binding of α-conotoxin MII at α3 β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jneurosci.org [jneurosci.org]

- 6. Characterization of a Novel Alpha-Conotoxin TxID from Conus textile that Potently Blocks rat Alpha3beta4 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aimspress.com [aimspress.com]

- 8. US7387997B2 - α-conotoxin MII analogues - Google Patents [patents.google.com]

- 9. Enhanced microwave-assisted method for on-bead disulfide bond formation: synthesis of alpha-conotoxin MII - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Imperative for Precision in Nicotinic Acetylcholine Receptor Targeting

An In-Depth Technical Guide to the Selectivity Profile of α-Conotoxin MII for Neuronal Nicotinic Receptors

Neuronal nicotinic acetylcholine receptors (nAChRs) represent a critical class of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[1][2] These receptors are pentameric structures assembled from a diverse array of subunits (α2-α10, β2-β4), giving rise to a vast number of receptor subtypes with distinct physiological roles and pharmacological profiles.[3][4][5][6] This subtype diversity makes nAChRs compelling therapeutic targets for a range of conditions including nicotine addiction, Parkinson's disease, Alzheimer's disease, and chronic pain.[1][6][7] However, this same diversity presents a formidable challenge for drug development: achieving subtype selectivity to maximize therapeutic efficacy while minimizing off-target effects.

Nature, through eons of evolutionary refinement, has produced exquisitely selective molecular tools. Among the most remarkable are the conotoxins, small, disulfide-rich peptides from the venom of marine cone snails.[8] This guide focuses on a paradigmatic example, α-Conotoxin MII (α-CtxMII), a potent and highly selective antagonist of specific nAChR subtypes.[8][9] As a Senior Application Scientist, my objective is not merely to present data, but to provide a comprehensive understanding of the causality behind the experimental choices used to define the selectivity of this invaluable research tool. This guide is designed for researchers, scientists, and drug development professionals who seek to leverage the precision of α-CtxMII in their work.

Section 1: The Molecular Target - An Overview of Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

To appreciate the selectivity of α-CtxMII, one must first understand the complexity of its target. nAChRs are members of the Cys-loop superfamily of ligand-gated ion channels.[3][4]

-

Structure: Each receptor is a pentamer of five subunits arranged symmetrically around a central ion-conducting pore.[1][3][5] Neuronal nAChRs are typically heteropentamers, composed of combinations of α and β subunits, although homopentameric receptors (e.g., α7) also exist.[1][6] The extracellular N-terminal domain of each subunit contributes to the ligand-binding sites.[3]

-

Function: The binding of the endogenous neurotransmitter acetylcholine (ACh) occurs at the interface between an α subunit and an adjacent subunit.[1] This binding event triggers a conformational change that opens the ion channel, allowing the influx of cations (primarily Na⁺ and Ca²⁺), which leads to depolarization of the cell membrane and subsequent neuronal signaling.[2][7]

-

Diversity: The existence of 16 different mammalian nAChR subunits allows for a vast number of potential pentameric combinations.[3][4] This combinatorial diversity is the structural basis for the wide range of functional and pharmacological properties observed across different nAChR subtypes.[4]

The diagram below illustrates the fundamental signaling pathway initiated by nAChR activation.

Caption: Basic nAChR signaling pathway upon agonist binding.

Section 2: α-Conotoxin MII - A Molecular Caliper for nAChR Subtypes

α-CtxMII is a 16-amino acid peptide isolated from the venom of the marine cone snail, Conus magus.[10][11][12] Its structure is highly constrained by two disulfide bonds (Cys2-Cys8 and Cys3-Cys16), which fold the peptide into a rigid, globular conformation essential for its biological activity.[10][13][14]

-

Mechanism of Action: α-CtxMII acts as a competitive antagonist at the acetylcholine binding site of nAChRs.[8] By binding to the receptor, it prevents acetylcholine from activating the channel, thereby blocking ion flux and subsequent neuronal signaling. The high affinity and slow dissociation kinetics at specific subtypes are what make it a potent inhibitor.

The three-dimensional structure of α-CtxMII reveals distinct hydrophobic and polar surfaces that are thought to be critical for its specific and high-affinity interaction with the α3β2 nAChR interface.[12][13]

Section 3: The High-Fidelity Selectivity Profile of α-Conotoxin MII

The defining characteristic of α-CtxMII is its remarkable selectivity for nAChR subtypes containing an α3β2 interface, as well as those containing α6 subunits, which are structurally related to α3.[9][15] It exhibits a potency that is orders of magnitude higher for these subtypes compared to others.[15][16] This precision allows researchers to functionally isolate and study these specific receptor populations in complex biological systems.

Quantitative Data Presentation

The table below summarizes the inhibitory potency (IC₅₀) of α-CtxMII across a range of human and rat nAChR subtypes, as determined primarily by two-electrode voltage clamp electrophysiology in Xenopus oocytes.

| nAChR Subtype | Species | Potency (IC₅₀) | Fold Selectivity (relative to α3β2) | Reference(s) |

| α3β2 | Rat | 0.5 - 3.7 nM | 1x | [10][15] |

| α6/α3β2β3 | Rat | ~9 nM | ~2-18x | [11] |

| α4β2 | Rat | ~400 nM | >100x | [15] |

| α2β2 | Rat | >1,000 nM | >270x | [15] |

| α3β4 | Rat | >1,000 nM | >270x | [15] |

| α7 | Rat | ~100-200 nM | ~27-400x | [15] |

| α1β1δγ (muscle) | Rat | >10,000 nM | >2700x | [15] |

Note: IC₅₀ values can vary between studies due to differences in experimental conditions and expression systems. The data presented represents a consensus from the cited literature.

This striking selectivity profile is not accidental; it is dictated by specific amino acid interactions between the toxin and the receptor subunits. Studies have identified key residues on both the α3 subunit (e.g., Lys185, Ile188) and the β2 subunit (e.g., Thr59, Val109, Leu119) that are critical for the high-affinity binding of α-CtxMII.[9]

Section 4: Methodologies for Characterizing Selectivity

The determination of a compound's selectivity profile requires robust, reproducible, and well-controlled experimental methodologies. The choice of assay is critical and is driven by the specific question being asked—are we measuring binding affinity or functional inhibition?

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Causality: TEVC is the gold standard for characterizing the functional effects of ligands on ion channels. By expressing specific nAChR subunit combinations in Xenopus oocytes, we create a clean, heterologous system to measure the direct inhibitory effect of α-CtxMII on channel function. This method directly quantifies the concentration-dependent block of acetylcholine-evoked currents, yielding the IC₅₀ value, which is a measure of functional potency.

-

Oocyte Preparation & cRNA Injection:

-

Harvest and defolliculate oocytes from a female Xenopus laevis.

-

Microinject the oocytes with a precise mixture of cRNAs encoding the desired nAChR α and β subunits (e.g., rat α3 and β2).[17]

-

Incubate the oocytes for 2-5 days to allow for receptor expression on the cell surface.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard saline solution.

-

Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

-

Clamp the oocyte membrane potential at a holding potential, typically -50 to -70 mV.

-

-

Data Acquisition:

-

Establish a baseline by applying a short pulse of acetylcholine (ACh) to elicit an inward current.[18] Repeat until a stable response is achieved.

-

Apply increasing concentrations of α-CtxMII to the perfusion bath for a set incubation time (e.g., 2-5 minutes) to allow for binding equilibrium.[18]

-

After incubation with each toxin concentration, apply another pulse of ACh and record the peak current amplitude.

-

Perform a thorough washout between toxin concentrations until the ACh-evoked current returns to the baseline level.

-

-

Data Analysis:

-

For each α-CtxMII concentration, calculate the percentage of inhibition relative to the control ACh response.

-

Plot the percentage of inhibition against the logarithm of the α-CtxMII concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Caption: Workflow for determining IC₅₀ using TEVC.

Radioligand Binding Assays

Causality: While electrophysiology measures functional inhibition, radioligand binding assays directly quantify the physical interaction between the toxin and the receptor. This allows for the determination of the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki), which are direct measures of binding affinity. Competition binding assays, where α-CtxMII competes with a known radiolabeled ligand, are particularly powerful for characterizing its affinity for various nAChR subtypes expressed in cell lines or native tissues.

-

Membrane Preparation:

-

Culture cells stably expressing a specific nAChR subtype (e.g., HEK293 cells with human α3β2) or homogenize brain tissue known to be rich in the target receptor (e.g., rat striatum for α6-containing nAChRs).[19][20]

-

Homogenize the cells or tissue in a cold lysis buffer.[21]

-

Centrifuge the homogenate to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.[21][22]

-

Resuspend the final membrane pellet in a binding buffer and determine the protein concentration.

-

-

Assay Setup (96-well plate format):

-

Prepare a series of dilutions of unlabeled α-CtxMII (the "competitor").

-

To each well, add:

-

Include control wells for:

-

-

Incubation and Filtration:

-

Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.[21]

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.[19][21]

-

Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Quantification and Analysis:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[22][24]

-

Calculate the specific binding for each α-CtxMII concentration: (Total Binding cpm) - (NSB cpm).

-

Plot the specific binding against the logarithm of the α-CtxMII concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to the Ki value using the Cheng-Prusoff equation.

-

Caption: Workflow for competition radioligand binding assay.

Fluorescence-Based Functional Assays

Causality: For higher throughput screening, fluorescence-based assays offer a faster and less labor-intensive alternative to electrophysiology. These assays measure ion flux indirectly by using dyes that are sensitive to changes in either membrane potential or intracellular calcium concentration.[25] A change in fluorescence upon agonist application indicates functional receptor channels, and the inhibition of this change by α-CtxMII provides a measure of its antagonist activity. This method is excellent for primary screening and rank-ordering compounds.

-

Cell Preparation:

-

Plate cells stably expressing the nAChR subtype of interest in a multi-well plate (e.g., 96- or 384-well).

-

Allow cells to adhere and grow to a confluent monolayer.

-

-

Dye Loading:

-

Remove the growth medium and load the cells with a membrane potential-sensitive fluorescent dye according to the manufacturer's protocol. This is often a "no-wash" procedure.[25]

-

-

Assay Execution (using a fluorescence plate reader):

-

Place the plate in a fluorescence kinetic plate reader (e.g., FLIPR).

-

Acquire a baseline fluorescence reading for each well.

-

Add varying concentrations of α-CtxMII to the wells and incubate for a predetermined period.

-

Initiate the reaction by adding a fixed concentration of an agonist (e.g., ACh or nicotine).

-

Immediately record the change in fluorescence intensity over time. The agonist will cause depolarization, leading to a change in the dye's fluorescence.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to control wells (no antagonist).

-

Plot the normalized response against the logarithm of the α-CtxMII concentration and fit the curve to determine the IC₅₀.

-

Caption: Workflow for fluorescence-based membrane potential assay.

Section 5: Applications and Future Directions

The exquisite subtype selectivity of α-CtxMII makes it more than just a scientific curiosity; it is a critical tool for dissecting the complex landscape of nicotinic signaling.

-

Current Applications:

-

Receptor Mapping: Radiolabeled or fluorescently tagged α-CtxMII can be used to visualize the anatomical distribution of α3β2- and α6-containing nAChRs in the brain.[11]

-

Functional Dissection: It allows for the selective blockade of specific nAChR subtypes to elucidate their role in complex physiological processes, such as nicotine-stimulated dopamine release in the striatum.[15]

-

Pharmacological Standard: It serves as a reference compound for the development and characterization of new, subtype-selective nAChR modulators.

-

-

Future Directions:

-

Therapeutic Template: The rigid structure and high selectivity of α-CtxMII provide an ideal scaffold for structure-based drug design. Analogs are being developed with improved selectivity and pharmacokinetic properties for potential use in treating neurological disorders.[10][16]

-

Advanced Probes: The development of novel fluorescent and photo-activatable analogs of α-CtxMII will enable more sophisticated studies of receptor trafficking, localization, and dynamics in living neurons.[11][26]

-

Conclusion

α-Conotoxin MII stands as a testament to the power of natural peptides as pharmacological probes. Its high-fidelity selectivity for α3β2 and α6-containing nAChRs, rigorously defined through a combination of functional and binding assays, provides researchers with an indispensable tool. Understanding the methodologies used to characterize this selectivity—from the functional blockade measured by electrophysiology to the direct binding quantified by radioligand assays—is paramount for its effective application. As we continue to unravel the complexities of the nicotinic cholinergic system, the precision offered by tools like α-CtxMII will be essential in developing the next generation of targeted therapeutics.

References

- Dani, J. A. (2015). Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine. International Review of Neurobiology, 124, 3–19.

- Dunlop, J., et al. (2009). Membrane potential fluorescence: A rapid and highly sensitive assay for nicotinic receptor channel function. PNAS.

- Dani, J. A. (2015). Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine. PubMed.

- Gahring, L. C., et al. (2007). Pharmacology of alpha-conotoxin MII-sensitive subtypes of nicotinic acetylcholine receptors isolated by breeding of null mutant mice. PubMed.

- Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. PubMed.

- Arias, H. R., et al. (2020).

- Tocris Bioscience. α-Conotoxin MII. Tocris Bioscience.

- Wikipedia. Nicotinic acetylcholine receptor. Wikipedia.

- PDSP - UNC. Assay Protocol Book. PDSP - UNC.

- Everhart, D., et al. (2004). Determinants of Potency on α-Conotoxin MII, a Peptide Antagonist of Neuronal Nicotinic Receptors.

- Dowell, C., et al. (2006). Determinants of α-conotoxin BuIA selectivity on the nicotinic acetylcholine receptor β subunit. Journal of Biological Chemistry.

- Halai, R., & Craik, D. J. (2014). Conotoxins Targeting Nicotinic Acetylcholine Receptors: An Overview. MDPI.

- Dowell, C., et al. (1997). α-Conotoxin MII Blocks Nicotine-Stimulated Dopamine Release in Rat Striatal Synaptosomes. Journal of Neuroscience.

- Blasi, J., et al. (2007). Oral absorption and in vivo biodistribution of α-conotoxin MII and a lipidic analogue.

- BenchChem. (2025). Application Notes and Protocols for Receptor Binding Studies Using Radiolabeled Acetylcholine Iodide. BenchChem.

- Luo, S., et al. (2018). Mutagenesis of α-Conotoxins for Enhancing Activity and Selectivity for Nicotinic Acetylcholine Receptors. PMC.

- Zhang, Y., et al. (2021). Characterization of an α 4/7-Conotoxin LvIF from Conus lividus That Selectively Blocks α3β2 Nicotinic Acetylcholine Receptor. PMC.

- Albuquerque, E. X., et al. (2009). Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function. Physiological Reviews.

- Tsetlin, V., & Hucho, F. (2014). Conotoxins Targeting Nicotinic Acetylcholine Receptors: An Overview. PMC - NIH.

- Salceda, E., et al. (2007). Synthesis of fluorescent analogs of α-conotoxin MII. PMC - PubMed Central.

- Hill, J.M., et al. (1998). 1MII: SOLUTION STRUCTURE OF ALPHA-CONOTOXIN MII. RCSB PDB.

- Clark, R. J., et al. (2006).

- Gopalakrishnan, M., et al. (1997). Three-dimensional solution structure of alpha-conotoxin MII, an alpha3beta2 neuronal nicotinic acetylcholine receptor-targeted ligand. PubMed.

- Bio-protocol. (2021). 2.3. Radioligand Binding Experiments. Bio-protocol.

- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.

- Kasheverov, I. E., et al. (2021). Snake Toxins Labeled by Green Fluorescent Protein or Its Synthetic Chromophore are New Probes for Nicotinic acetylcholine Receptors. Frontiers.

- Papke, R. L., et al. (2018). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. PMC.

- Salminen, O., et al. (2005). The subunit composition and pharmacology of alpha-Conotoxin MII-binding nicotinic acetylcholine receptors studied by a novel membrane-binding assay. PubMed.

- Luo, S., et al. (2022). Fluorescently Labeled α-Conotoxin TxID, a New Probe for α3β4 Neuronal Nicotinic Acetylcholine Receptors. MDPI.

- Sophion Bioscience.

- Zhang, Y., et al. (2021). Characterization of an 4/7-Conotoxin LvIF from Conus lividus That Selectively Blocks 32 Nicotinic Acetylcholine Receptor. MDPI.

Sources

- 1. Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sophion.com [sophion.com]

- 3. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conotoxins Targeting Nicotinic Acetylcholine Receptors: An Overview [mdpi.com]

- 9. Conotoxins Targeting Nicotinic Acetylcholine Receptors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of fluorescent analogs of α-conotoxin MII - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Three-dimensional solution structure of alpha-conotoxin MII, an alpha3beta2 neuronal nicotinic acetylcholine receptor-targeted ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rcsb.org [rcsb.org]

- 14. pnas.org [pnas.org]

- 15. α-Conotoxin MII Blocks Nicotine-Stimulated Dopamine Release in Rat Striatal Synaptosomes | Journal of Neuroscience [jneurosci.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. pdspdb.unc.edu [pdspdb.unc.edu]

- 20. The subunit composition and pharmacology of alpha-Conotoxin MII-binding nicotinic acetylcholine receptors studied by a novel membrane-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. bio-protocol.org [bio-protocol.org]

- 25. pnas.org [pnas.org]

- 26. Frontiers | Snake Toxins Labeled by Green Fluorescent Protein or Its Synthetic Chromophore are New Probes for Nicotinic acetylcholine Receptors [frontiersin.org]

history and discovery of alpha-Conotoxin MII from Conus magus

From Conus magus Venom to Addiction Therapeutics

Executive Summary

Alpha-Conotoxin MII (α-Ctx MII) is a 16-residue peptide neurotoxin originally isolated from the venom of the marine cone snail Conus magus.[1][2][3] Discovered in 1994 by McIntosh et al., it represented a paradigm shift in nicotinic pharmacology. Unlike its predecessors (e.g., α-Ctx MI) that targeted muscle-type receptors, MII was the first high-affinity ligand capable of distinguishing the neuronal α3β2 nicotinic acetylcholine receptor (nAChR) subtype from others. Subsequent research identified its potent blockade of α6-containing nAChRs, positioning MII as a critical tool in mapping the dopaminergic reward pathways associated with nicotine and cocaine addiction.

Part 1: Discovery & Isolation (The History)

The discovery of α-Ctx MII was not accidental but the result of rigorous bioassay-guided fractionation . The research team, led by J. Michael McIntosh and Baldomero Olivera, sought ligands that could discriminate between neuronal nAChR subtypes—a feat impossible with the broad-spectrum antagonists available at the time (e.g., mecamylamine).

The Isolation Workflow

The isolation protocol utilized the venom of Conus magus, a species already famous for yielding Ziconotide (Prialt®). The workflow followed a subtractive logic:

-

Crude Venom Extraction: Venom ducts were dissected and homogenized.

-

Size-Exclusion Chromatography: Separated large proteins from small peptides.

-

HPLC Fractionation: The peptide-rich fraction was subjected to Reverse-Phase HPLC (RP-HPLC).

-

Functional Screening: Fractions were tested on Xenopus oocytes expressing various nAChR subtypes.[4]

-

Deconvolution: The fraction blocking α3β2 receptors was purified to homogeneity.

Caption: The bioassay-guided fractionation workflow used to isolate α-Ctx MII, moving from crude venom to a synthesized, validated peptide.

Part 2: Structural Biochemistry

α-Ctx MII belongs to the 4/7 subfamily of alpha-conotoxins, defined by the number of residues between the conserved cysteine anchors. Its compact, globular structure is stabilized by two disulfide bonds, forming a rigid scaffold that presents specific residues (His9, Leu15) to the receptor interface.

Sequence: Gly-Cys-Cys-Ser-Asn-Pro-Val-Cys-His-Leu-Glu-His-Ser-Asn-Leu-Cys-NH2

Formula: C

Disulfide Connectivity

The critical feature for biological activity is the "Globular" disulfide connectivity:

-

Cys2 — Cys8 (Loop 1: 4 residues)

-

Cys3 — Cys16 (Loop 2: 7 residues)

Note: Incorrect folding often yields the "Ribbon" isomer (Cys2-Cys16, Cys3-Cys8), which is biologically inactive.

Part 3: Synthesis & Folding Protocol

For researchers requiring α-Ctx MII, chemical synthesis is the standard. Below is a self-validating protocol based on Fmoc-SPPS and oxidative folding.

1. Solid-Phase Peptide Synthesis (SPPS)

-

Resin: Rink Amide resin (0.5–0.6 mmol/g loading) is required to generate the C-terminal amide.

-

Coupling: Standard Fmoc/tBu strategy using HBTU/DIEA or DIC/Oxyma.

-

Cleavage: Reagent K (TFA/Phenol/Water/Thioanisole/EDT) for 2–3 hours.

2. Oxidative Folding (The Critical Step)

The linear peptide must be oxidized to form the specific C1-C3, C2-C4 connectivity.

-

Buffer: 0.1 M NH

HCO -

Additives: Glutathione (GSH/GSSG 1:1 ratio) can accelerate folding but is often unnecessary for MII if concentration is kept low.

-

Concentration: < 20 µM to prevent intermolecular aggregation.

-

Duration: 24–48 hours at 4°C or Room Temperature.

-

Validation: Monitor by HPLC. The folded peak will elute earlier than the reduced linear peptide due to hydrophobicity changes upon compaction.

Caption: The chemical synthesis and oxidative folding pathway. The shift in HPLC retention time is the primary process control.

Part 4: Pharmacology & Mechanism of Action

Selectivity Profile

α-Ctx MII is a competitive antagonist.[5] It binds to the orthosteric site (ACh binding site) at the interface of specific subunits.

| Target Receptor | IC | Physiological Relevance |

| α3β2 | 0.5 – 2.0 nM | Ganglionic transmission; Norepinephrine release. |

| α6β2* | 0.5 – 1.5 nM | Dopamine release in the striatum (Addiction). |

| α7 | > 10,000 nM | Low affinity (targets cognitive pathways). |

| α3β4 | > 2,000 nM | Low affinity (ganglionic/adrenal). |

| Muscle (α1) | > 10,000 nM | No paralysis (unlike α-Ctx MI). |

The Dopamine Connection

The most significant application of α-Ctx MII is in addiction research. It was found that MII blocks nicotine-stimulated dopamine release in the striatum. This revealed that the relevant receptors for dopamine release are not just α4β2 (as previously thought) but specifically α6-containing receptors (often α6β2β3).

Caption: Mechanism of Action. MII competitively blocks α6β2 receptors on presynaptic terminals, preventing nicotine-induced dopamine release.*

References

-

McIntosh, J. M., et al. (1994). A nicotinic acetylcholine receptor ligand of unique specificity, alpha-conotoxin MII. Journal of Biological Chemistry, 269(24), 16733-16739.

-

Cartier, G. E., et al. (1996). A new alpha-conotoxin which targets alpha3beta2 nicotinic acetylcholine receptors.[6] Journal of Biological Chemistry, 271(13), 7522-7528.

-

Shon, K. J., et al. (1997). Three-dimensional solution structure of alpha-conotoxin MII, an alpha3beta2 neuronal nicotinic acetylcholine receptor-targeted ligand.[4][7] Biochemistry, 36(50), 15693-15701.

-

Cui, C., et al. (2003). The alpha6* nicotinic acetylcholine receptor subtype is a major mediator of nicotine-evoked dopamine release in the striatum. Journal of Neuroscience, 23(37), 11611-11618.

-

Azam, L., et al. (2008). Amino acid residues that confer high selectivity of the alpha6 nicotinic acetylcholine receptor subunit to alpha-conotoxin MII[S4A,E11A,L15A]. Journal of Biological Chemistry, 283(17), 11625-11632.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. uniprot.org [uniprot.org]

- 3. Structural Basis for α-Conotoxin Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. smartox-biotech.com [smartox-biotech.com]

- 6. α-Conotoxin MII Blocks Nicotine-Stimulated Dopamine Release in Rat Striatal Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Three-dimensional solution structure of alpha-conotoxin MII, an alpha3beta2 neuronal nicotinic acetylcholine receptor-targeted ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

reconstitution protocols for alpha-Conotoxin MII acetate lyophilized powder

Application Note: Reconstitution and Handling Protocols for

Executive Summary

-Conotoxin MII (This guide provides a rigorous, field-validated protocol for the reconstitution, storage, and handling of

Safety & Regulatory Compliance (Critical)

Toxicity Warning:

-

PPE Requirements: Double nitrile gloves, chemical safety goggles, and a lab coat are mandatory. Handle all powder in a certified fume hood or biological safety cabinet.

-

Decontamination: Spills and waste must be neutralized.

-

Select Agent Status: While many

-conotoxins are classified as "Select Agents" by the CDC/USDA,

Physicochemical Profile

| Parameter | Specification |

| Sequence | Gly-Cys-Cys-Ser-Asn-Pro-Val-Cys-His-Leu-Glu-His-Ser-Asn-Leu-Cys-NH |

| Disulfide Connectivity | Globular Fold: Cys2–Cys8 and Cys3–Cys16 |

| Molecular Weight | ~1712.0 Da (Free Base) |

| Form | Lyophilized Powder (Acetate Salt) |

| Solubility | Hydrophilic; Soluble in water > 1 mg/mL |

| Isoelectric Point (pI) | ~6.5 (Theoretical) |

Pre-Reconstitution Planning

Calculation of Molar Concentration

Do not rely solely on the weight printed on the vial. Lyophilized peptides contain variable amounts of counter-ions (acetate) and residual water.

-

Best Practice: If absolute precision is required (e.g., for

determination), measure the peptide content using Quantitative Amino Acid Analysis (AAA) or UV absorbance at 280 nm (using the extinction coefficient of Cystine/His, though MII lacks Trp/Tyr, making UV less sensitive; AAA is preferred). -

General Use: Assume ~70-80% peptide content by weight if AAA is unavailable.

Materials Required

-

Solvent: Sterile, nuclease-free water (Milli-Q, 18.2 M

). -

Carrier Protein: Bovine Serum Albumin (BSA), Fatty-Acid Free (for working solutions).

-

Vials: Low-protein-binding polypropylene tubes (e.g., LoBind). Avoid glass for dilute solutions to prevent adsorption.

Reconstitution Protocol

Step 1: Equilibration

Remove the lyophilized peptide vial from the freezer (-20°C).

-

Critical Step: Allow the vial to equilibrate to room temperature for at least 60 minutes before opening.

-

Reasoning: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic powder, leading to hydrolysis and aggregation.

Step 2: Preparation of Master Stock (100 M – 1 mM)

The acetate salt of

-

Centrifuge the vial briefly (10,000 x g, 30 sec) to pellet the powder.

-

Add Sterile Water to achieve a concentration of 500

M to 1 mM .-

Note: Avoid using saline (PBS) or buffers for the master stock. High salt concentrations can promote aggregation during freezing. Water or 1% Acetic Acid is preferred for long-term stability.

-

-

Vortex gently (10-20 sec) or pipette up and down. Ensure no powder remains on the walls.

-

Optional Validation: Verify complete dissolution by visual inspection against a dark background.

Step 3: Aliquoting and Storage

Repeated freeze-thaw cycles degrade the disulfide framework.

-

Divide the Master Stock into single-use aliquots (e.g., 10–50

L) using low-binding tubes. -

Storage:

-

-20°C: Stable for 3–6 months.

-

-80°C: Stable for >12 months (Recommended).

-

-

Labeling: Clearly mark "Neurotoxin - Handle with Care".

Step 4: Preparation of Working Solution

When ready to use in an assay (e.g., patch-clamp, calcium imaging):

-

Thaw one aliquot on ice.

-

Dilute to the final concentration (typically 1 nM – 100 nM) in your Experimental Buffer (e.g., ND96, ACSF).

-

Add 0.1% BSA to the buffer before adding the peptide.

-

Reasoning: At nanomolar concentrations, peptides rapidly adsorb to plastic and glass surfaces. BSA acts as a sacrificial protein to coat binding sites.

-

Visual Workflows

Figure 1: Reconstitution & Storage Workflow

Caption: Step-by-step workflow for ensuring maximal stability and recovery of alpha-Conotoxin MII during reconstitution.

Figure 2: Mechanism of Action

Caption: Pharmacological pathway of alpha-Ctx MII blocking nicotinic acetylcholine receptors to modulate neurotransmission.

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Precipitation | High salt in stock or pH isoelectric point issue. | Ensure Master Stock is in water , not PBS. If persistent, add 1% Acetic Acid. |

| Loss of Activity | Adsorption to plasticware. | Ensure 0.1% BSA is present in all solutions < 1 |

| Inconsistent Data | Disulfide scrambling (oxidation). | Avoid alkaline pH (>8.0). Keep stock solutions acidic or neutral. Store at -80°C. |

| Low Recovery | Powder trapped in cap. | Centrifuge vial before opening. |

References

-

Cartier, G. E., et al. (1996). "A new alpha-conotoxin which targets alpha3beta2 nicotinic acetylcholine receptors." Journal of Biological Chemistry, 271(13), 7522-7528. Link

-

McIntosh, J. M., et al. (2004). "Analogs of alpha-conotoxin MII are selective for alpha6-containing nicotinic acetylcholine receptors." Molecular Pharmacology, 65(4), 944-952.[4] Link

-

Dutertre, S., & Lewis, R. J. (2010). "Use of venom peptides to probe ion channel structure and function." Journal of Biological Chemistry, 285(18), 13315-13320. Link

-

Bingham, J. P., et al. (2017). "

-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn't." Toxins, 9(12), 397. Link -

CDC/USDA Select Agent Program. "Select Agents and Toxins List." Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. scholarworks.boisestate.edu [scholarworks.boisestate.edu]

- 3. α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn’t - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity of Novel α-Conotoxins Derived from Endemic Polynesian Cone Snails - PMC [pmc.ncbi.nlm.nih.gov]

calculating IC50 of alpha-Conotoxin MII acetate in electrophysiology

Electrophysiological Determination of the of -Conotoxin MII Acetate on Nicotinic Acetylcholine Receptors

Scientific Rationale & Overview

Accurately calculating the half-maximal inhibitory concentration (

Mechanism of Action

Caption: Mechanism of α-Conotoxin MII competitive antagonism at the α3β2 nAChR.

Experimental Workflow

The procedure transitions from molecular biology (receptor expression) to biophysics (current recording) and concludes with pharmacological modeling.

Caption: Workflow for TEVC electrophysiology to determine IC50 in Xenopus oocytes.

Detailed TEVC Protocol for Determination

Phase 1: Receptor Expression

-

cRNA Preparation & Microinjection : Synthesize capped cRNA encoding the desired nAChR subunits (e.g., human

and-

Causality: Injecting an equimolar ratio (or specific stoichiometric ratios like 1:1) ensures uniform pentameric assembly. Defolliculation removes the protective follicular layer, allowing unobstructed access for the recording electrodes and rapid diffusion of the applied drugs.

-

-

Incubation : Incubate injected oocytes at 18°C in ND96 buffer (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4) supplemented with 50 µg/mL gentamicin for 2 to 5 days.

-

Causality: The 18°C temperature suppresses endogenous oocyte protease activity and prevents apoptosis, providing an optimal thermal environment for the slow folding and membrane trafficking of exogenous ion channels.

-

Phase 2: Electrophysiological Setup

-

Electrode Placement : Impale the oocyte with two glass capillary microelectrodes filled with 3 M KCl (resistance 0.5–2.0 M

). -

Voltage Clamping : Clamp the membrane potential at -70 mV using a TEVC amplifier.

-

Causality: Holding the membrane at -70 mV provides a strong electrochemical driving force for inward

and

-

-

Continuous Perfusion : Perfuse the oocyte continuously with ND96 buffer at a rate of 2 mL/min.

Validation Checkpoint (Self-Validating System): Before applying any toxin, deliver at least three consecutive 2-second pulses of ACh separated by 3-minute wash intervals. The peak inward current amplitude must not vary by more than 10%. A stable baseline validates that the receptor expression is stable and the oocyte is not undergoing desensitization or "rundown." This ensures that any subsequent reduction in current is solely attributable to the

-Conotoxin MII acetate.

Phase 3: Concentration-Response Curve (CRC) Generation

-

Agonist Selection : Utilize an ACh concentration that corresponds to the

for the specific nAChR subtype being tested (typically 10–100 µM).-

Causality: Using a sub-maximal (

) concentration ensures the assay is highly sensitive to competitive antagonism. If a saturating concentration of ACh is used, the excess agonist will outcompete the toxin, artificially inflating the measured

-

-

Toxin Pre-incubation : Stop the ND96 flow and statically bathe the oocyte in a specific concentration of

-Conotoxin MII acetate (e.g., starting at 0.01 nM up to 100 nM) for exactly 5 minutes.-

Causality: Peptides possess significantly slower diffusion and binding kinetics compared to small molecules like ACh. A 5-minute pre-incubation ensures the toxin-receptor interaction reaches thermodynamic equilibrium before the channel is challenged with the agonist.

-

-

Co-application : Following pre-incubation, apply a 2-second pulse of the ACh + Toxin mixture. Record the peak current.

-

Washout : Wash the oocyte with ND96 for 5–10 minutes to allow the reversible toxin to unbind, restoring the baseline ACh response before testing the next concentration.

Data Analysis & Expected Outcomes

To calculate the

Calculate the percentage of inhibition for each concentration:

Plot the % Inhibition against the base-10 logarithm of the

Quantitative Selectivity Profile

| nAChR Subtype | Selectivity Profile | |

| 0.5 – 2.2 | Primary Target (High Affinity) | |

| 0.4 – 2.4 | Primary Target (High Affinity) | |

| > 10,000 | Non-binding (Low Affinity) | |

| > 1,000 | Non-binding (Low Affinity) | |

| > 10,000 | Non-binding (Low Affinity) |

Note: The

References

-

Cartier, G. E., Yoshikami, D., Gray, W. R., Luo, S., Olivera, B. M., & McIntosh, J. M. (1996). A new alpha-conotoxin which targets alpha3beta2 nicotinic acetylcholine receptors. Journal of Biological Chemistry. 1

-

McIntosh, J. M., Azam, L., Staheli, S., Dowell, C., Lindstrom, J. M., Kuryatov, A., Garrett, J. E., Marks, M. J., & Whiteaker, P. (2004). Analogs of alpha-conotoxin MII are selective for alpha6-containing nicotinic acetylcholine receptors. Molecular Pharmacology. 2

-

Lebbe, E. K. M., Peigneur, S., Wijesekara, P. N., & Tytgat, J. (2014). Conotoxins Targeting Nicotinic Acetylcholine Receptors: An Overview. Marine Drugs.

Application Note: Optimal Solvent and Reconstitution Protocol for α-Conotoxin MII Acetate

Executive Summary

α-Conotoxin MII is a 16-amino acid, disulfide-rich peptide neurotoxin originally isolated from the venom of the marine cone snail Conus magus. In neuropharmacology, it serves as a premier, highly selective competitive antagonist for neuronal nicotinic acetylcholine receptors (nAChRs), specifically targeting the α3β2 and α6-containing (α6β2*) subtypes[1]. Because these receptor subtypes are critical modulators of dopamine release in the mesolimbic pathway, α-Conotoxin MII is an indispensable probe for drug development professionals studying addiction, structural neuronal plasticity, and motor behavior[2].

This application note provides a self-validating protocol for the optimal dissolution and handling of α-Conotoxin MII acetate, ensuring maximum structural integrity, preventing non-specific plastic adsorption, and guaranteeing reproducible electrophysiological data.

Physicochemical Profiling & Solvent Causality

To achieve reproducible IC50 values in patch-clamp or radioligand binding assays, researchers must understand the causality behind the chosen solvent system.

The Acetate Advantage

During solid-phase peptide synthesis (SPPS), peptides are typically cleaved using trifluoroacetic acid (TFA). However, residual TFA counter-ions can alter the local pH and exert cytotoxic effects on sensitive primary cell cultures (e.g., iPSC-derived dopaminergic neurons)[2]. High-grade commercial α-Conotoxin MII is subjected to a counter-ion exchange process to form an acetate salt [3]. The acetate counter-ion is biologically benign, maintains physiological pH buffering capacity, and significantly enhances the peptide's thermodynamic solubility in aqueous environments.

The Necessity of Carrier Proteins (BSA)

While α-Conotoxin MII is highly water-soluble due to its polar residues, structural analyses reveal distinct hydrophobic patches on its surface[1]. These patches are a structural necessity for the toxin to dock into the hydrophobic binding pocket of the α3β2/α6β2* nAChR. However, in highly dilute working solutions (e.g., < 1 μM), these hydrophobic domains drive non-specific adsorption to the walls of plastic microcentrifuge tubes and pipette tips. This adsorption drastically reduces the effective concentration of the peptide.

The Optimal Solvent: To counteract this, the optimal solvent is Ultrapure Water (or a physiological buffer like 1x PBS/TBS) supplemented with 0.1% Bovine Serum Albumin (BSA) [4]. BSA acts as a sacrificial carrier protein, saturating the hydrophobic binding sites on the plastic and ensuring 100% of the peptide remains in the bulk solution.

Quantitative Data: Solubility & Storage Specifications

The following table summarizes the quantitative physicochemical data and optimal storage parameters for α-Conotoxin MII acetate to ensure long-term stability.

| Parameter | Specification | Causality / Rationale |

| Molecular Weight | 1811.1 Da (Net Peptide) | Dictates molarity calculations during reconstitution. |

| Optimal Solvent | Ultrapure H₂O + 0.1% BSA | BSA prevents non-specific adsorption to plasticware[4]. |

| Max Solubility | ≥ 1 mg/mL (in H₂O) | Acetate salt form ensures rapid and complete aqueous dissolution[3]. |

| Stock Concentration | 100 μM to 1 mM | Concentrated stocks minimize degradation kinetics. |

| Lyophilized Storage | -20°C to -80°C | Desiccated state prevents hydrolysis of peptide bonds. |

| Reconstituted Storage | -20°C to -80°C (Aliquots) | Prevents oxidative scrambling of the two disulfide bridges[1]. |

| Freeze-Thaw Limit | Maximum 1 cycle | Repeated cycles cause peptide aggregation and loss of potency. |

Standard Operating Procedure (SOP): Reconstitution

This step-by-step methodology is designed as a self-validating system. Each step contains a verification checkpoint to ensure the protocol's integrity before proceeding.

Step 1: Equilibration

-

Action: Remove the lyophilized α-Conotoxin MII acetate vial from the -20°C freezer. Allow it to equilibrate to room temperature (approx. 15–20 minutes) inside a desiccator.

-

Validation: Condensation on the inner walls of the vial introduces moisture that can degrade the peptide. Room temperature equilibration prevents this.

Step 2: Pre-Centrifugation

-

Action: Centrifuge the vial at 10,000 x g for 1 minute before opening the cap.

-

Validation: Lyophilized powder often disperses during shipping. Centrifugation ensures all material is pelleted at the bottom, preventing loss of mass upon opening.

Step 3: Solvent Addition

-

Action: Calculate the required volume of solvent (Ultrapure H₂O + 0.1% BSA) to achieve a 1 mM stock solution. Carefully pipette the solvent directly onto the peptide pellet.

-

Validation: Use low-retention pipette tips to ensure the exact volume is delivered.

Step 4: Dissolution & Verification

-

Action: Cap the vial and gently vortex on a low setting for 10 seconds. Avoid vigorous shaking to prevent foaming (due to BSA).

-

Validation: Hold the vial against a dark background under a light source. The solution must be completely transparent with no visible particulate matter. A clear solution validates complete dissolution.

Step 5: Aliquoting & Cryopreservation

-

Action: Immediately divide the stock solution into single-use aliquots (e.g., 10 μL to 50 μL) in low-bind microcentrifuge tubes. Flash-freeze in liquid nitrogen and store at -80°C.

-

Validation: Single-use aliquots inherently validate the integrity of future experiments by completely eliminating freeze-thaw degradation.

Experimental Workflows & Mechanistic Pathways

Workflow Visualization

The following diagram illustrates the critical path for peptide reconstitution, emphasizing the integration of BSA and single-use aliquoting to maintain experimental integrity.

Fig 1. Step-by-step reconstitution and storage workflow for α-Conotoxin MII acetate.

Mechanistic Application in Electrophysiology

When applied to in vitro models, such as Ventral Tegmental Area (VTA) dopamine neurons or iPSC-derived cultures, α-Conotoxin MII acts as a potent competitive antagonist[5]. By binding to the extracellular domain of the α3β2 or α6β2* nAChR, the toxin prevents the endogenous ligand (Acetylcholine) from inducing the conformational change required to open the ion channel pore. This blockade halts the influx of Ca²⁺ and Na⁺, subsequently inhibiting the downstream release of dopamine[2].

Fig 2. Mechanism of α3β2/α6β2* nAChR inhibition by α-Conotoxin MII.

References

-

[2] Title: Alpha6-Containing Nicotinic Acetylcholine Receptors Mediate Nicotine-Induced Structural Plasticity in Mouse and Human iPSC-Derived Dopaminergic Neurons. Source: Frontiers in Cellular Neuroscience URL:[Link]

-

[1] Title: Oral absorption and in vivo biodistribution of α-conotoxin MII and a lipidic analogue. Source: Biochemical and Biophysical Research Communications URL:[Link]

-

[3] Title: HPLC of Peptides and Proteins. Source: Methods in Molecular Biology URL:[Link]

-

[5] Title: Functional Nicotinic Acetylcholine Receptors Containing α6 Subunits Are on GABAergic Neuronal Boutons Adherent to Ventral Tegmental Area Dopamine Neurons. Source: Journal of Neuroscience URL:[Link]

-

[4] Title: Pharmacologically Distinct Nicotinic Acetylcholine Receptors. Source: Molecular Pharmacology / SciSpace URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Alpha6-Containing Nicotinic Acetylcholine Receptors Mediate Nicotine-Induced Structural Plasticity in Mouse and Human iPSC-Derived Dopaminergic Neurons [frontiersin.org]

- 3. renyi.hu [renyi.hu]

- 4. scispace.com [scispace.com]

- 5. jneurosci.org [jneurosci.org]

using alpha-Conotoxin MII acetate in whole-cell patch-clamp recording

Application Note: High-Fidelity Whole-Cell Patch-Clamp Recording using -Conotoxin MII Acetate

Executive Summary & Mechanism of Action

Mechanistic Profile

Unlike broad-spectrum nAChR antagonists,

-

Primary Targets:

and -

Selectivity: >200-fold selectivity over

, -

Key Application: Distinguishing dopaminergic regulatory receptors in the striatum (predominantly

) from other subtypes.

Why the "Acetate" Form?

Commercially available peptides are often supplied as Trifluoroacetate (TFA) salts due to the HPLC purification process. However, TFA ions can non-specifically modulate ion channels , potentially altering current kinetics or amplitude. The acetate salt form is critical for high-fidelity electrophysiology as it is physiologically inert, ensuring that observed effects are solely due to the peptide-receptor interaction.

Experimental Workflow Visualization